
Kanchanamycin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kanchanamycin A is a polyol macrolide antibiotic produced by the bacterium Streptomyces olivaceus Tii 4018 . It is characterized by a unique bicyclic carbon skeleton formed by a 36-membered lactone ring and a 6-membered hemiacetal ring, with a terminal urea moiety . This compound exhibits significant antibacterial and antifungal activities, making it a valuable asset in the field of antibiotics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Kanchanamycin A is primarily obtained through fermentation of Streptomyces olivaceus Tii 4018 . The fermentation process involves cultivating the bacterium in a suitable medium, followed by extraction and purification of the compound using high-performance liquid chromatography (HPLC) and electrospray mass spectrometry (ESI-MS) .
Industrial Production Methods
Industrial production of this compound involves optimizing the fermentation conditions to maximize yield. This includes adjusting factors such as pH, temperature, and nutrient composition of the medium . The compound is then isolated and purified using advanced chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Kanchanamycin A undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of functional groups such as hydroxyl, ester, and ether groups .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions of this compound include derivatives with modified functional groups, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Structural Characteristics
Kanchanamycin A is characterized by its unique molecular structure, which includes a 36-membered lactone ring and a terminal urea moiety. The structural elucidation was achieved through advanced techniques such as electrospray mass spectrometry and two-dimensional nuclear magnetic resonance spectroscopy .
Antimicrobial Activity
1. Bacterial Activity:
this compound demonstrates significant antibacterial properties, particularly against Pseudomonas fluorescens, a common plant pathogen. In studies, it exhibited minimal inhibitory concentrations (MICs) that indicate its effectiveness in inhibiting bacterial growth. For instance, this compound showed weak activity against Gram-positive bacteria but was notably effective against Gram-negative strains .
2. Fungal Activity:
In addition to its antibacterial effects, this compound has antifungal properties. It has been tested against various filamentous fungi and demonstrated varying levels of efficacy. However, its activity against yeasts was minimal compared to other compounds in the kanchanamycin family .
Agricultural Applications
This compound is being explored as a potential biopesticide due to its antimicrobial properties. The use of natural antibiotics in agriculture can help protect crops from pests and diseases while minimizing the environmental impact associated with synthetic chemicals. The compound's effectiveness against specific plant pathogens makes it a candidate for further development in agricultural biotechnology .
Case Studies
1. Production Optimization:
Research has shown that the production of this compound can be optimized through fermentation conditions. For example, varying nitrogen sources in the growth medium significantly impacted the yield of this compound and other metabolites produced by Streptomyces olivaceus Tü 4018. In controlled fermentation experiments, maximum production levels reached 385 mg/liter under specific conditions .
2. Comparative Efficacy:
A comparative study of kanchanamycins demonstrated that while Kanchanamycin C had a broader spectrum of activity, this compound's specificity towards certain pathogens could be advantageous in targeted applications. This specificity is crucial for developing effective treatments that minimize disruption to beneficial microbial communities in agricultural settings .
Mecanismo De Acción
Kanchanamycin A exerts its effects by binding to specific molecular targets in bacterial cells . It interferes with protein synthesis by binding to the bacterial ribosome, leading to the misreading of mRNA and the production of nonfunctional proteins . This ultimately results in the inhibition of bacterial growth and cell death .
Comparación Con Compuestos Similares
Similar Compounds
Kanchanamycin A is part of a family of polyol macrolide antibiotics that includes Kanchanamycin C and Kanchanamycin D . Other similar compounds include desertomycin A and oasomycin A, which are also produced by Streptomyces species .
Uniqueness
What sets this compound apart from other similar compounds is its unique terminal urea moiety and its specific antibacterial and antifungal activities . This makes it a valuable compound for further research and development in the field of antibiotics .
Propiedades
Fórmula molecular |
C54H90N2O18 |
---|---|
Peso molecular |
1055.3 g/mol |
Nombre IUPAC |
3-[[(10E,12E,18E,20E)-15-[(E)-10-(carbamoylamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,22,26,30-pentamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C54H90N2O18/c1-32-16-12-13-20-49(67)73-51(35(4)17-11-9-7-8-10-14-23-56-53(55)70)36(5)19-15-18-33(2)43(60)26-39(58)24-38(57)25-40(72-50(68)30-48(65)66)27-41-28-46(63)52(69)54(71,74-41)31-47(64)34(3)21-22-42(59)37(6)45(62)29-44(32)61/h7-8,12-13,15-16,18-20,32,34-47,51-52,57-64,69,71H,9-11,14,17,21-31H2,1-6H3,(H,65,66)(H3,55,56,70)/b8-7+,16-12+,19-15+,20-13+,33-18+ |
Clave InChI |
LLKMUSZUPKLZDW-ONKXNGKDSA-N |
SMILES isomérico |
CC1CCC(C(C(CC(C(/C=C/C=C/C(=O)OC(C(/C=C/C=C(/C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)\C)C)C(C)CCC/C=C/CCCNC(=O)N)C)O)O)C)O |
SMILES canónico |
CC1CCC(C(C(CC(C(C=CC=CC(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCNC(=O)N)C)O)O)C)O |
Sinónimos |
kanchanamycin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.